molecular formula C16H13NO4 B5602713 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

Cat. No.: B5602713
M. Wt: 283.28 g/mol
InChI Key: ISMOEJIEGLZSKM-UHFFFAOYSA-N
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Description

2-[(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is a synthetic compound featuring a benzo[c]chromen core substituted with a methyl group at position 4, a ketone at position 6, and an acetamide-linked oxygen at position 3. Its molecular formula is C₁₈H₁₇NO₄ (SMILES: CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)N(C)C) . The benzo[c]chromen scaffold is structurally similar to coumarin derivatives, which are known for diverse biological activities, including enzyme inhibition and antioxidant properties.

Properties

IUPAC Name

2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h2-7H,8H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMOEJIEGLZSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves the following steps:

  • Starting Material Preparation: : Preparation of 4-methyl-6-oxo-6H-benzo[c]chromene.

  • O-acylation Reaction: : Introduction of the acetamide group through acylation using appropriate acylating agents such as acetyl chloride.

  • Reaction Conditions: : The reactions generally require an anhydrous environment and specific solvents like dichloromethane or acetonitrile, with reaction temperatures often maintained between 0°C to room temperature.

Industrial Production Methods

Industrial-scale production may involve more robust and cost-effective methods, including optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Undergoes oxidation reactions to form various oxidized derivatives.

  • Reduction: : Can be reduced using agents like sodium borohydride.

  • Substitution: : Undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used, but may include various benzochromen derivatives, substituted amides, and hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is used as an intermediate in the synthesis of other complex molecules and as a model compound in reaction mechanism studies.

Biology

In biological research, this compound has been explored for its potential as an enzyme inhibitor and a probe for studying biochemical pathways.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide involves interactions with specific molecular targets:

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to their active sites.

  • Pathway Modulation: : Modulates biochemical pathways through interactions with key proteins and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzo[c]chromen Core

N-(8,9-Dimethoxy-6-oxo-6H-benzo[c]chromen-3-yl)acetamide (Compound 29)
  • Structure : Differs by 8,9-dimethoxy substituents instead of a single methyl group at position 4.
  • Properties: Methoxy groups increase electron density and solubility but may reduce passive diffusion across lipid membranes. Synthesized in 71% yield via acetylation of a phenolic precursor .
2-({6-Oxo-6H-benzo[c]chromen-3-yl}oxy)propanoic Acid
  • Structure: Replaces the acetamide with a propanoic acid group.
  • Properties : Carboxylic acid moiety increases water solubility (purity: 95%) but reduces cell permeability due to ionization at physiological pH. Molecular weight: 258.28 .
  • Applications : Likely used in hydrophilic drug formulations or as a synthetic intermediate.

Modifications to the Acetamide Group

N,N-Dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
  • Structure : Features N,N-dimethyl substitution on the acetamide nitrogen.
  • Molecular formula: C₁₈H₁₇NO₄ (identical to the parent) .
  • Synthesis : Likely synthesized via alkylation of the primary amide.
[(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic Acid
  • Structure : Replaces acetamide with a carboxylic acid .
  • Properties: Lower logP (estimated ~1.8) due to ionization.

Saturation of the Benzo[c]chromen Ring

2-((4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic Acid
  • Structure : Partially hydrogenated benzo[c]chromen core (7,8,9,10-tetrahydro).
  • Properties : Reduced aromaticity may decrease intercalation with DNA or flat enzyme pockets. Molecular weight: 288.3 .
  • Applications: Potential use in targeting non-planar binding sites or improving metabolic stability.

Enzymatic Inhibition

  • Compound 29 (8,9-dimethoxy analog) demonstrated non-competitive inhibition of liver pyruvate kinase, with IC₅₀ values in the micromolar range .
  • The parent compound’s acetamide group may enhance binding to hydrophobic enzyme pockets, while methoxy substituents could modulate selectivity.

Physicochemical Properties

Compound logP* Molecular Weight Solubility (mg/mL)
Target Compound ~2.2 311.33 0.15 (PBS)
N,N-Dimethyl Analog ~2.5 311.33 0.08 (PBS)
8,9-Dimethoxy Analog (29) ~1.8 327.33 0.30 (PBS)
Carboxylic Acid Analog ~1.8 288.28 1.20 (PBS)

*Estimated using fragment-based methods.

Biological Activity

2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₁₄O₅
  • Molecular Weight : 298.29 g/mol
  • CAS Number : 314744-86-0
  • Structure : The compound contains a benzo[c]chromene backbone with an acetamide functional group, which may influence its biological interactions.

Research indicates that compounds similar to 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide may exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity :
    • Compounds with similar structures have been studied for their ability to inhibit enzymes such as α-glucosidase, which is relevant in the treatment of diabetes. For instance, derivatives have shown significant inhibition rates, suggesting that structural modifications can enhance potency against specific targets .
  • Anticancer Properties :
    • The compound's structural analogs have been investigated for their potential as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known for their role in cancer therapy by affecting gene expression and promoting apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • Some studies suggest that benzo[c]chromene derivatives may possess anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of pro-inflammatory pathways.

Case Study 1: Antidiabetic Activity

A study evaluating various acetamide derivatives demonstrated that certain compounds exhibited over 87% inhibition of α-glucosidase at specific concentrations. This suggests that the acetamide moiety could be crucial for enhancing the inhibitory effects against carbohydrate-hydrolyzing enzymes .

Case Study 2: HDAC Inhibition

In research focused on azumamides, which share structural similarities with 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide, it was found that these compounds selectively inhibited HDAC1–3 and HDAC10–11 with IC50 values ranging from 14 to 67 nM. This selectivity indicates potential therapeutic applications in cancer treatment .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayInhibition (%)IC50 (nM)Reference
α-glucosidase Inhibitionα-glucosidase87.3%N/A
HDAC InhibitionHDAC1–3N/A14–67
Anti-inflammatoryCytokine productionN/AN/A

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